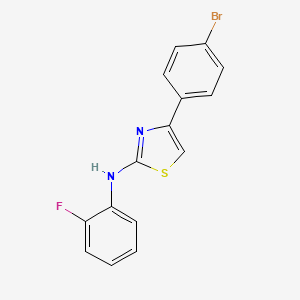![molecular formula C18H16N4O3 B5513046 5-(4-methoxyphenyl)-1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5513046.png)
5-(4-methoxyphenyl)-1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrimido[4,5-c]pyridazine derivatives involves innovative methodologies that can be adapted for the synthesis of 5-(4-methoxyphenyl)-1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione. Notable methods include the reaction of secondary amines with dimethylpyrimido[4,5-c]pyridazine diones in the presence of oxidants, producing derivatives through a tandem SNH–SNH process (Gulevskaya et al., 2001), and a one-pot, three-component synthesis approach for creating 4-aryl-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones (Khalafy et al., 2011).
Molecular Structure Analysis
The molecular structure of pyrimido[4,5-c]pyridazine derivatives exhibits a planar fused-ring system, with potential modifications leading to significant changes in its chemical properties and reactivity. Studies on related compounds have shown the importance of the pyrrole and pyridazine rings in determining the compound's electronic and structural characteristics, which can be inferred to apply similarly to the compound (Low et al., 2004).
Chemical Reactions and Properties
Pyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones are known for their remarkable ability to undergo nucleophilic substitution reactions of hydrogen, leading to functionalization or tandem and cascade transformations. This reactivity pattern suggests that the subject compound could participate in similar reactions, offering a pathway to a variety of heterocyclic ring systems (Pozharskii & Gulevskaya, 2005).
Physical Properties Analysis
The physical properties of pyrimido[4,5-c]pyridazine derivatives, such as solubility, melting point, and crystalline structure, are closely tied to their molecular structure. The planar fused-ring system and substituent groups significantly influence these properties, as demonstrated in crystallographic studies (Low et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and redox potential, of pyrimido[4,5-c]pyridazine derivatives can be profoundly affected by substitutions on the pyrimido and pyridazine rings. The presence of electron-donating or withdrawing groups alters the compound's electronic properties and its interaction with various reagents and conditions (Ye et al., 2014).
Applications De Recherche Scientifique
Synthesis and Reactivity
The compound 5-(4-methoxyphenyl)-1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione, due to its complex structure, is of interest in the field of heterocyclic chemistry. Studies have shown that compounds with similar structures can undergo various chemical reactions, leading to the formation of new derivatives. For instance, 6,8-Dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione reacts with ammonia or primary amines in the presence of an oxidant to yield 4-amino derivatives. Reactions with secondary amines proceed with difficulty, resulting in 3-amino derivatives, highlighting the reactivity and potential for functionalization of these heterocyclic compounds (Gulevskaya, Besedin, & Pozharskii, 1999).
Potential Biological Activities
The structural complexity and the presence of multiple functional groups in compounds similar to 5-(4-methoxyphenyl)-1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione suggest potential biological activities. For example, certain dihydropyrrol and maleimide derivatives, which share structural similarities, have been found to exhibit antitumor activity and protective properties in the context of chemically induced carcinogenesis without causing significant alterations in the liver and colon of rats (Kuznietsova et al., 2013). This indicates the potential of such compounds for further exploration in medicinal chemistry.
Synthetic Applications
The compound's unique structure also lends itself to synthetic applications in organic chemistry. For example, the synthesis of novel 4-aryl-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones through a regiospecific one-pot, three-component reaction has been reported. These derivatives may act as potential monoamine oxidase inhibitors, demonstrating the compound's utility as a precursor in the synthesis of biologically active molecules (Khalafy, Rimaz, Panahi, & Rabiei, 2011).
Propriétés
IUPAC Name |
8-(4-methoxyphenyl)-3,5-dimethyl-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10,12-tetraene-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-20-16-13-5-4-10-19-22(13)15(11-6-8-12(25-3)9-7-11)14(16)17(23)21(2)18(20)24/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUMTJRBOKOVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C3C=CC=NN3C(=C2C(=O)N(C1=O)C)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole](/img/structure/B5512967.png)
![methyl 4-(2-{3-oxo-3-[(3-pyridinylmethyl)amino]propanoyl}carbonohydrazonoyl)benzoate](/img/structure/B5512975.png)

![4-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B5513003.png)
![4,6,7-trimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5513004.png)
![1-(2-chlorophenyl)-4-[(2-cyclopropyl-4-methyl-5-pyrimidinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5513012.png)
![6-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-9H-purine](/img/structure/B5513018.png)

![4-{4-[(4-methoxy-4-phenyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5513032.png)
![2-amino-4-(2,5-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5513034.png)
![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-1-propanone](/img/structure/B5513040.png)
![4-[(3S*,4S*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one](/img/structure/B5513050.png)

